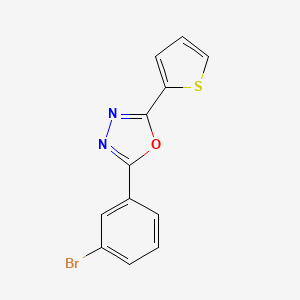

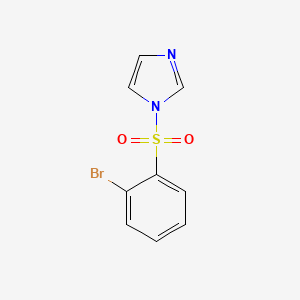

1-((2-Bromophenyl)sulfonyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-((2-Bromophenyl)sulfonyl)-1H-imidazole” is likely to be a sulfone compound, which are known for their synthetic utility in organic chemistry . The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms, and a bromophenyl group, which is a phenyl ring substituted with a bromine atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfones are generally synthesized through the reaction of a sulfonyl chloride with an alcohol or amine . The bromophenyl group could potentially be introduced through electrophilic aromatic substitution .Molecular Structure Analysis

The compound likely has a molecular weight of around 304.21 g/mol . It contains an imidazole ring, a sulfone group, and a bromophenyl group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, in general, sulfones are known to participate in a variety of reactions, including conjugate addition and cycloaddition . The bromine atom on the phenyl ring could potentially be replaced with other groups through nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature with a high boiling point . It may have a density of around 1.492 g/mL at 25 °C .Applications De Recherche Scientifique

Application in Alzheimer’s Disease Treatment

Specific Scientific Field

Summary of the Application

“1-((2-Bromophenyl)sulfonyl)-1H-imidazole” is a key component in the synthesis of a compound known as masupirdine (SUVN-502), a 1-[(2-bromophenyl)sulfonyl]-1H-indole derivative . Masupirdine is a selective 5-HT6 receptor antagonist developed for the symptomatic treatment of Alzheimer’s disease .

Methods of Application or Experimental Procedures

The compound is synthesized and then tested for its antagonistic effect on the 5-HT6 receptor . The 5-HT6 receptor is localized exclusively in the central nervous system, in areas important for learning and memory .

Results or Outcomes

Masupirdine has shown beneficial effects on cognition in several animal models . It is intended for the symptomatic treatment of Alzheimer’s disease and other disorders of memory and cognition like Attention deficient hyperactivity, Parkinson’s, and Schizophrenia .

Application in Organic Synthesis

Specific Scientific Field

Summary of the Application

“1-((2-Bromophenyl)sulfonyl)-1H-imidazole” and its derivatives can be used in organic synthesis . They can participate in various reactions such as electrophilic aromatic substitution .

Methods of Application or Experimental Procedures

The compound can be used as a reagent in the synthesis of other organic compounds . The specific procedures and parameters would depend on the target compound and the specific reaction conditions .

Results or Outcomes

The outcomes of these reactions would vary depending on the specific reaction conditions and the target compound .

Application in Chemical Research

Specific Scientific Field

Summary of the Application

“1-((2-Bromophenyl)sulfonyl)-1H-imidazole” and its derivatives are unique chemicals that are provided to early discovery researchers for use in their studies .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the research objectives .

Results or Outcomes

The results or outcomes would vary depending on the specific research objectives .

Application in Synthesis of Piperidine Derivatives

Summary of the Application

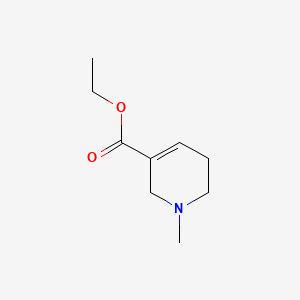

“1-((2-Bromophenyl)sulfonyl)-1H-imidazole” can be used in the synthesis of piperidine derivatives . Piperidine is a common structural motif in many pharmaceuticals and other organic compounds .

Methods of Application or Experimental Procedures

The compound can be used as a reagent in the synthesis of piperidine derivatives . The specific procedures and parameters would depend on the target compound and the specific reaction conditions .

Results or Outcomes

Application in Electrophilic Aromatic Substitution

Summary of the Application

“1-((2-Bromophenyl)sulfonyl)-1H-imidazole” and its derivatives can participate in various reactions such as electrophilic aromatic substitution .

Methods of Application or Experimental Procedures

The compound can be used as a reagent in electrophilic aromatic substitution reactions . The specific procedures and parameters would depend on the target compound and the specific reaction conditions .

Orientations Futures

There is potential for the development of compounds with similar structures for various applications. For example, a compound with a similar structure, “1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate”, is a selective 5-HT6 receptor antagonist intended for the treatment of Alzheimer’s disease and other disorders of memory and cognition .

Propriétés

IUPAC Name |

1-(2-bromophenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-8-3-1-2-4-9(8)15(13,14)12-6-5-11-7-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVUMNUGQQBILC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N2C=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650029 |

Source

|

| Record name | 1-(2-Bromobenzene-1-sulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Bromophenyl)sulfonyl)-1H-imidazole | |

CAS RN |

951884-46-1 |

Source

|

| Record name | 1-(2-Bromobenzene-1-sulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.